Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate
Description
Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate is a heterocyclic ester featuring a benzoxazole moiety linked to a methyl benzoate core via a ketone-containing ethyl bridge. The benzoxazole ring (a fused oxazole-benzene system) contributes aromaticity and electronic diversity, while the ester group enhances solubility and reactivity.
Properties
CAS No. |
648908-77-4 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)12-8-6-11(7-9-12)10-14(19)16-18-13-4-2-3-5-15(13)22-16/h2-9H,10H2,1H3 |
InChI Key |
CEULSTCPXFZJDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate typically involves the reaction of 2-aminophenol with benzoic acid derivatives under specific conditions. The process generally includes the following steps:
Formation of Benzoxazole Ring: 2-aminophenol reacts with benzoic acid or its derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to form the benzoxazole ring.
Esterification: The resulting benzoxazole compound is then esterified using methanol and a catalyst like sulfuric acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate typically involves the reaction of benzoxazole derivatives with appropriate acylating agents. Various synthetic methodologies have been reported, highlighting the importance of optimizing reaction conditions to achieve high yields and purity. Recent advances in synthetic strategies include the use of nanocatalysts, which enhance reaction efficiency and reduce environmental impact .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that benzoxazole derivatives exhibit broad-spectrum activity, making them potential candidates for developing new antibiotics .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
Research indicates that benzoxazole derivatives possess anticancer properties, particularly against breast and colorectal cancer cell lines. The cytotoxic effects of this compound were evaluated using various cancer cell lines, revealing promising results in inhibiting cell proliferation .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| HCT-116 (Colorectal) | 15.0 |
Neuroprotective Effects
A case study evaluated the neuroprotective effects of this compound in models of neurodegeneration complicated by depression. The findings indicated that it significantly reduced immobility time in forced swim tests, suggesting potential antidepressant properties .
In Vivo Studies
In vivo studies have further confirmed the efficacy of this compound in animal models. These studies demonstrated improved cognitive function and reduced oxidative stress markers in treated groups compared to controls.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazole Derivatives
Compound BD-1 ():
S-benzo[d]oxazol-2-yl-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylphenylsulfonamido)ethanethioate shares the benzoxazol-2-yl group with the target compound. Key differences include:
- Substituents: BD-1 incorporates a sulfonamide and thiazolidinedione moiety, which are absent in the target compound.
- In contrast, the target compound’s simpler structure may prioritize synthetic versatility over bioactivity.
- Spectroscopic Data: BD-1’s IR spectrum shows peaks for C-O-C (1128–985 cm⁻¹) and C=N (1608–1407 cm⁻¹), which are characteristic of benzoxazole rings. Similar peaks would be expected for the target compound, though the absence of sulfonamide groups simplifies its spectral profile .
Table 1: Comparison of Benzoxazole-Containing Compounds
Phenacyl Benzoate Derivatives
2-(4-Bromophenyl)-2-Oxoethyl 4-Methylbenzoate ():
This compound replaces the benzoxazole group with a bromophenyl substituent. Key comparisons include:
- Synthetic Utility: Phenacyl benzoates are widely used as photo-removable protecting groups for carboxylic acids. The bromophenyl group enhances electrophilicity, facilitating nucleophilic substitutions. The target compound’s benzoxazole may offer similar reactivity but with improved stability due to aromatic conjugation .
- Crystallography: The crystal structure of the bromophenyl analog reveals planar aromatic systems and intermolecular interactions (e.g., van der Waals forces), which influence packing and solubility. The benzoxazole’s fused ring system likely induces greater rigidity and crystallinity.
Heterocyclic Ester Derivatives (ECHEMI Compounds)
Compounds from Evidences 5–7 share the oxoethyl benzoate backbone but vary in substituents:
Compound 756869-50-8 (): Incorporates a dichloropyridinylamino and dioxoisoindolyl group.
Compound 389811-40-9 (): Features a chloro-fluoroanilino and acetamido group. The acetamido moiety improves hydrogen-bonding capacity, which could favor receptor binding in biological systems.
Benzofuran Derivatives (): The benzofuran-oxoethyl benzoate (e.g., 502908-58-9) replaces benzoxazole with benzofuran, altering electronic properties. Benzofuran’s oxygen atom is less electronegative than benzoxazole’s nitrogen, affecting charge distribution.
Table 2: Substituent Effects on Heterocyclic Esters
Quinoline-Piperazine-Benzoate Analogs ()
Compounds C1–C7 (e.g., C1: Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate) feature quinoline and piperazine moieties instead of benzoxazole. These structural differences lead to:
- Enhanced Bioactivity: Quinoline-piperazine hybrids are often explored for antimicrobial or anticancer properties due to their planar aromatic systems and hydrogen-bonding capacity.
- Synthetic Methods: C1–C7 were synthesized via crystallization in ethyl acetate, yielding solids with high purity (confirmed by NMR/HRMS). The target compound may require similar protocols but with adjusted solvents due to benzoxazole’s polarity .
Biological Activity
Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate, a compound belonging to the benzoxazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C16H15N2O3
- Molecular Weight : 295.29 g/mol
- CAS Number : 648908-77-4
Synthesis
The synthesis of this compound typically involves the reaction of methyl benzoate with appropriate benzoxazole derivatives under controlled conditions. The synthetic route may include:
- Formation of the Benzoxazole Core : This can be achieved through cyclization reactions involving ortho-amino phenols and carboxylic acids.
- Esterification : The final product is obtained through esterification of the resulting acid with methanol in the presence of an acid catalyst.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds containing benzoxazole moieties. For instance:
- Case Study : In vitro tests showed that derivatives of benzoxazole exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity:
- Evaluation Method : Disc diffusion and minimum inhibitory concentration (MIC) assays were employed against various bacterial strains.
- Results : The compound demonstrated notable antibacterial activity against Gram-positive bacteria, suggesting potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been assessed in preclinical models:
- Mechanism of Action : It is proposed that the compound inhibits pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
- Study Findings : In vivo studies indicated a reduction in edema and inflammatory markers in animal models treated with the compound .
Comparative Biological Activity
The following table summarizes the biological activities associated with this compound compared to other related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Benzoxazole Derivatives | Very High | High | Moderate |
| Standard Chemotherapeutics (e.g., Doxorubicin) | Very High | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
